1-Acetoxy-2-methylnaphthalene
Overview
Description
1-Acetoxy-2-methylnaphthalene is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of an acetoxy group at the first position and a methyl group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including the synthesis of dyes and as an intermediate in organic synthesis .
Mechanism of Action
Pharmacokinetics
Similar compounds can be absorbed through various routes (oral, dermal, inhalation), distributed throughout the body, metabolized in the liver or other tissues, and excreted via the kidneys .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “1-Acetoxy-2-methylnaphthalene” or “2-Methyl-1-naphthyl Acetate”. For example, it is known that under strong acid or strong alkali condition, similar compounds can easily hydrolyze .
Biochemical Analysis
Biochemical Properties
1-Acetoxy-2-methylnaphthalene has been found to react with activated primary compounds such as ME+, p-Aminophenol, Pyrazole, etc . It forms multiple different molecules of different colors depending on the primary
Molecular Mechanism
It is known to react with activated primary compounds, forming different molecules These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the compound can react with activated primary compounds to form different molecules , suggesting that it may be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetoxy-2-methylnaphthalene can be synthesized through a two-step process involving acetylation and reduction. The starting material, 2-piperidinomethyl-1-naphthol, undergoes acetylation to form 2-acetoxymethyl-1-acetoxynaphthalene. This intermediate is then reduced to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves the electrochemical acetoxylation of 2-methylnaphthalene. This method, however, requires a high degree of dilution, making it less practical for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Acetoxy-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: The compound can be reduced to form 2-methyl-1-naphthol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions
Major Products:
Oxidation: Naphthoquinones
Reduction: 2-Methyl-1-naphthol
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
1-Acetoxy-2-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of hair dyes and other cosmetic products
Comparison with Similar Compounds
2-Methyl-1-naphthol: This compound is closely related to 1-acetoxy-2-methylnaphthalene and is often generated from it in situ.
1-Naphthalenol-2-methylacetate: Another derivative of naphthalene with similar properties
Uniqueness: this compound is unique due to its stability and ease of handling compared to 2-methyl-1-naphthol, which decomposes upon standing at room temperature. This stability makes it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
(2-methylnaphthalen-1-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-7-8-11-5-3-4-6-12(11)13(9)15-10(2)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOAPRDRMLHUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205546 | |
Record name | 1-Acetoxy-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5697-02-9 | |
Record name | 1-Acetoxy-2-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5697-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetoxy-2-methylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005697029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetoxy-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthalenol, 2-methyl-, 1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Naphthalenol, 2-methyl-, Acetat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ACETOXY-2-METHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I1S02A5B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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